VEGFR-2 vs. CDK1 Selectivity Switch: Pyrazine–Pyridine vs. Pyrimidine–Pyridine Scaffolds
The pyrazine–pyridine scaffold of 5-(pyrazin-2-yl)pyridin-2(1H)-one confers a complete selectivity switch relative to the pyrimidine–pyridine biheteroaryl system. The pyrimidine–pyridine analogue CGP-60474 is a potent CDK1 inhibitor (IC50 = 0.017 μM) [1]. When the upper pyrimidine ring is replaced with a pyrazine ring to yield the pyrazine–pyridine scaffold (as in compound 15, a 3-chloroanilino-substituted derivative of the core), CDK1 inhibition is completely abolished (IC50 > 10 μM) while high VEGFR-2 potency is gained (IC50 = 0.084 μM) [1]. This >588-fold selectivity inversion is a direct consequence of the pyrazine nitrogen atom arrangement and the 1,3-disubstitution pattern, which enables monodentate hinge binding to Cys919 of VEGFR-2 rather than the bidentate binding mode required for CDK1 [1][2].
| Evidence Dimension | Kinase selectivity profile (VEGFR-2 vs. CDK1) |
|---|---|
| Target Compound Data | Pyrazine–pyridine scaffold (compound 15): VEGFR-2 IC50 = 0.084 μM; CDK1 IC50 > 10 μM |
| Comparator Or Baseline | Pyrimidine–pyridine scaffold (CGP-60474): CDK1 IC50 = 0.017 μM; VEGFR-2 not reported as primary target |
| Quantified Difference | >100-fold selectivity for VEGFR-2 over CDK1; >588-fold loss of CDK1 potency relative to pyrimidine–pyridine scaffold |
| Conditions | In vitro kinase inhibition assay using recombinant catalytic domains; ATP concentration at Km for each kinase; radiometric detection (Journal of Medicinal Chemistry, 2005, 48, 1886–1900) |
Why This Matters
For procurement decisions in kinase inhibitor discovery, this selectivity switch is critical: the pyrazine–pyridine scaffold enables VEGFR-2-targeted programs without the confounding CDK1-mediated cytotoxicity inherent to pyrimidine–pyridine cores.
- [1] Kuo, G.-H., et al. Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 2005, 48(6), 1886–1900. Table 1, Scheme 1. View Source
- [2] Kuo, G.-H., et al. Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl... (binding mode description, Figure 1b: pyridine nitrogen H-bond to Cys919). View Source
